Lithium, [phenyl(phenylsulfonyl)methyl]-
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Overview
Description
Lithium, [phenyl(phenylsulfonyl)methyl]- is an organolithium compound that plays a significant role in organic synthesis. This compound is known for its ability to form carbon-carbon bonds, making it a valuable reagent in various chemical reactions. It is commonly used as a nucleophile in organic synthesis, facilitating the formation of complex molecular structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Lithium, [phenyl(phenylsulfonyl)methyl]- typically involves the reaction of a phenyl halide with lithium metal. The reaction can be represented as follows: [ \text{X-Ph} + 2\text{Li} \rightarrow \text{Ph-Li} + \text{LiX} ] where X represents a halogen such as bromine or iodine . Another method involves the metal-halogen exchange reaction: [ \text{n-BuLi} + \text{X-Ph} \rightarrow \text{n-BuX} + \text{Ph-Li} ]
Industrial Production Methods
Industrial production of Lithium, [phenyl(phenylsulfonyl)methyl]- often employs large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of solvents such as tetrahydrofuran (THF) or diethyl ether is common to stabilize the organolithium compound during the reaction .
Chemical Reactions Analysis
Types of Reactions
Lithium, [phenyl(phenylsulfonyl)methyl]- undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Replaces halogens in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with other organic groups.
Common Reagents and Conditions
Common reagents used in reactions with Lithium, [phenyl(phenylsulfonyl)methyl]- include carbonyl compounds, halides, and other electrophiles. The reactions are typically carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen .
Major Products Formed
The major products formed from reactions involving Lithium, [phenyl(phenylsulfonyl)methyl]- include alcohols, substituted aromatic compounds, and complex organic molecules with multiple carbon-carbon bonds .
Scientific Research Applications
Lithium, [phenyl(phenylsulfonyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug synthesis and development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which Lithium, [phenyl(phenylsulfonyl)methyl]- exerts its effects involves the formation of a carbanion, which acts as a nucleophile. This nucleophilic character allows it to attack electrophilic centers in other molecules, facilitating the formation of new chemical bonds. The molecular targets and pathways involved include carbonyl compounds and halides, where the compound participates in nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Phenyllithium: Another organolithium compound with similar nucleophilic properties.
Phenylsodium: Similar in reactivity but less commonly used due to its higher reactivity and instability.
Phenylmagnesium Bromide (Grignard Reagent): Used in similar reactions but involves magnesium instead of lithium.
Uniqueness
Lithium, [phenyl(phenylsulfonyl)methyl]- is unique due to its high reactivity and stability compared to other organolithium compounds. Its ability to form stable intermediates and participate in a wide range of reactions makes it a valuable reagent in organic synthesis .
Properties
CAS No. |
51346-95-3 |
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Molecular Formula |
C13H11LiO2S |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
lithium;benzenesulfonylmethylbenzene |
InChI |
InChI=1S/C13H11O2S.Li/c14-16(15,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12;/h1-11H;/q-1;+1 |
InChI Key |
DSBQDSIHFCDJQO-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)[CH-]S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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